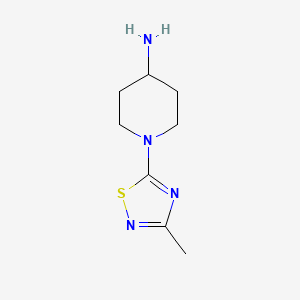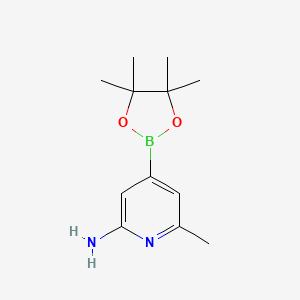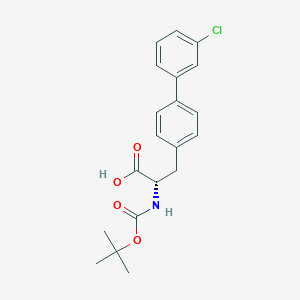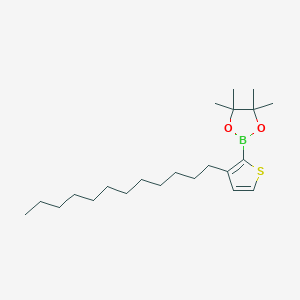
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been documented in the literature . For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . The reaction mixture was stirred for 4 hours at 25–30 °C .Scientific Research Applications
Anticancer Research
Quinazoline derivatives have been extensively studied for their anticancer properties. The structural analogs of 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine are known to inhibit the growth of cancer cells by interfering with cell signaling pathways. Researchers are exploring the potential of these compounds to act as kinase inhibitors, which are crucial in the proliferation of cancer cells .
Anti-Inflammatory Applications
The anti-inflammatory properties of quinazoline derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating the body’s immune response, these compounds can help in reducing inflammation and the associated pain .
Antibacterial Activity
Quinazoline compounds have shown promise as antibacterial agents. Their ability to disrupt bacterial cell wall synthesis or protein synthesis makes them potent against a range of bacterial infections, which is crucial in an era of increasing antibiotic resistance .
Analgesic Effects
The analgesic effects of quinazoline derivatives are being researched for the development of new painkillers. These compounds can potentially offer pain relief by targeting specific receptors in the nervous system without the side effects of traditional opioids .
Antiviral Properties
Research into the antiviral applications of quinazoline derivatives includes studying their effectiveness against various viral infections. They may work by inhibiting viral replication or by bolstering the immune response against viral pathogens .
Antituberculosis Potential
Given the global challenge of tuberculosis, quinazoline derivatives are being investigated for their potential to treat this disease. They may offer a new mechanism of action against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .
Antioxidant Capabilities
The antioxidant properties of quinazoline derivatives are beneficial in combating oxidative stress, which is implicated in many chronic diseases. These compounds can neutralize free radicals, thereby protecting cells from damage .
Antihypertensive Uses
Quinazoline derivatives are also being explored for their antihypertensive effects. They may help in managing high blood pressure by relaxing blood vessels and reducing the workload on the heart .
Each of these applications represents a unique field of study where 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine and its derivatives could have significant impacts. Ongoing research continues to uncover new potential uses and mechanisms of action for these versatile compounds. The information provided here is based on the current understanding and research available up to my last update in 2021, supplemented by recent findings from web resources .
properties
IUPAC Name |
6,6-dimethyl-7,8-dihydro-5H-quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-10(2)4-3-8-7(5-10)6-12-9(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOYTYYLRFKVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=NC(=NC=C2C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)
![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)








![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)


![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)